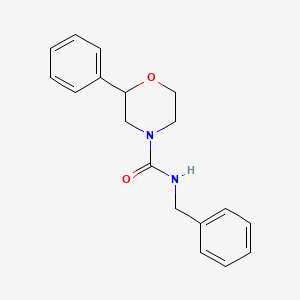
N-benzyl-2-phenylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-2-phenylmorpholine-4-carboxamide” is a compound with the molecular weight of 206.24 . It is a powder at room temperature .
Molecular Structure Analysis
The molecule has a urea-type NC=ON moiety that is planar to within 0.0002 Å . This moiety is inclined to the phenyl ring by 42.88 Å . The morpholine ring in the molecule has a chair conformation .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 206.24 .Scientific Research Applications
N-benzyl-2-phenylmorpholine-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory and anti-tumor activities, and has been used in a variety of laboratory experiments. This compound has also been studied for its potential use as a drug delivery system, as well as for its potential to reduce the toxicity of certain drugs.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-phenylmorpholine-4-carboxamide is not fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to the reduction of inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, it has been found to reduce inflammation and tumor growth, as well as to possess anti-oxidant and anti-bacterial properties. In addition, this compound has been found to possess anti-cancer activities, and to reduce the toxicity of certain drugs.
Advantages and Limitations for Lab Experiments
N-benzyl-2-phenylmorpholine-4-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and its anti-inflammatory and anti-tumor activities make it a useful tool for research. However, there are also some limitations to the use of this compound in laboratory experiments. Its exact mechanism of action is not fully understood, and its effects on the human body have not been thoroughly studied.
Future Directions
There are several possible future directions for the use of N-benzyl-2-phenylmorpholine-4-carboxamide in scientific research. It could be further studied for its potential use as a drug delivery system, or for its potential to reduce the toxicity of certain drugs. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its mechanism of action. Finally, it could be studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and bacterial infections.
Synthesis Methods
N-benzyl-2-phenylmorpholine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of benzyl chloride with morpholine, which produces N-benzylmorpholine. This intermediate is then reacted with 2-phenylacetic acid to form this compound. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, and the product is purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(19-13-15-7-3-1-4-8-15)20-11-12-22-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKPTCWDKLRLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-fluorobenzamide](/img/structure/B6524509.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)
![ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6524534.png)
![N-(4-chlorophenyl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6524540.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)
![2-ethyl-1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B6524555.png)
![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)
![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)